molecular formula C7H10O2S B567349 Ethyl 2-(thietan-3-ylidene)acetate CAS No. 1223573-30-5

Ethyl 2-(thietan-3-ylidene)acetate

Cat. No. B567349
M. Wt: 158.215
InChI Key: YCIMIBQKAIDZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(thietan-3-ylidene)acetate is a chemical compound with the molecular formula C7H10O2S . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of Ethyl 2-(thietan-3-ylidene)acetate consists of a thietane ring attached to an ethyl acetate group . The compound has a molecular weight of 158.22 .


Physical And Chemical Properties Analysis

Ethyl 2-(thietan-3-ylidene)acetate is a liquid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

  • Anti-Aggregation Activity : Ethyl 2-(thietan-3-ylidene)acetate derivatives exhibit anti-aggregation activity. This was demonstrated in a study where acetate salts containing thietanyl and dioxothietanyl rings were synthesized and shown to have anti-aggregation properties (Gurevich et al., 2020).

  • Biological Activity : Compounds derived from Ethyl 2-(thietan-3-ylidene)acetate have been assessed for various biological activities, including antiplatelet, anticoagulation, antioxidant, and anti-inflammatory effects. Some derivatives exhibited promising antiplatelet and antioxidant properties (Gurevich et al., 2020).

  • Crystal Structure Analysis : The crystal structure of Ethyl 2-(thietan-3-ylidene)acetate-related compounds has been studied, providing insights into their molecular arrangement and potential applications in material science (Boukhedena et al., 2018).

  • Immunotropic Activity : Derivatives containing thietane cycles have been synthesized and evaluated for immunotropic activity, contributing to the development of new immunomodulatory drugs (Khaliullin et al., 2004).

  • Pyrrholothiazole Synthesis : Ethyl 2-(thietan-3-ylidene)acetate is used in the synthesis of pyrrolo[2,1-b]thiazol-3-one derivatives, with applications in organic synthesis and potentially in pharmaceuticals (Tverdokhlebov et al., 2005).

  • Diuretic Pharmacology : Ethyl 2-(thietan-3-ylidene)acetate (Etozolin) has been studied for its diuretic properties, showing low toxicity and potent diuretic effects, which are beneficial in treating conditions like hypertension (Herrmann et al., 1977).

  • Wine Analysis : Ethyl propiolate derivatisation, a technique related to Ethyl 2-(thietan-3-ylidene)acetate, has been used for analyzing varietal thiols in wine, enhancing the understanding of wine chemistry (Herbst-Johnstone et al., 2013).

Safety And Hazards

Ethyl 2-(thietan-3-ylidene)acetate is considered hazardous. It has been assigned the GHS07 pictogram, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 2-(thietan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-2-9-7(8)3-6-4-10-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIMIBQKAIDZFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(thietan-3-ylidene)acetate

CAS RN

1223573-30-5
Record name ethyl 2-(thietan-3-ylidene)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
2
Citations
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
Peptides have limitations as active pharmaceutical agents due to rapid hydrolysis by proteases and poor cell permeability. To overcome these limitations, a series of peptidyl …
Number of citations: 3 www.sciencedirect.com
CH Chromatograms
Number of citations: 0

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